

Check Availability & Pricing

# Technical Support Center: VISTA Expression and CA-170 Response

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | COR170   |           |
| Cat. No.:            | B1669433 | Get Quote |

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the immune checkpoint VISTA and the investigational agent CA-170.

### **Frequently Asked Questions (FAQs)**

Q1: What is VISTA, and on which cell types is it typically expressed?

VISTA (V-domain Ig suppressor of T cell activation) is a negative checkpoint regulator belonging to the B7 family of immune checkpoint molecules.[1][2] It plays a crucial role in suppressing T-cell activation and maintaining immune homeostasis. VISTA is predominantly expressed on hematopoietic cells, with the highest levels found in the myeloid lineage, including myeloid-derived suppressor cells (MDSCs) and tumor-associated macrophages (TAMs).[2][3][4] It is also expressed on naïve T cells and regulatory T cells (Tregs).[5] VISTA expression can be upregulated in higher-grade tumors and may increase after treatment with other immunotherapies, suggesting a potential role in acquired resistance.[4][6]

Q2: What is CA-170 and what is its mechanism of action?

CA-170 is an investigational, orally available small molecule designed to dually target the immune checkpoints VISTA and PD-L1/L2.[7][8][9][10] By inhibiting these negative regulatory pathways, CA-170 aims to enhance T-cell proliferation and anti-tumor immune responses.[7] [11][12] It is the first small molecule inhibitor targeting VISTA to enter clinical trials.[13][14] Of note, some studies have raised questions about the direct binding of CA-170 to PD-L1.[7]



Q3: What is the rationale for targeting VISTA in cancer therapy?

Targeting VISTA is a promising strategy in cancer immunotherapy due to its role in suppressing anti-tumor immunity.[1] High VISTA expression in the tumor microenvironment can inhibit T-cell function and contribute to tumor immune evasion.[1][2] Furthermore, VISTA's expression on myeloid cells offers a distinct therapeutic target compared to other checkpoint inhibitors that primarily target T-cell interactions.[4][5] Preclinical studies have shown that blocking VISTA can lead to increased T-cell activation and anti-tumor effects.[11][12]

Q4: What is the current clinical status of CA-170?

CA-170 has undergone Phase 1 (NCT02812875) and Phase 2 (CTRI/2017/12/011026) clinical trials for various advanced solid tumors and lymphomas.[4][6][7][8][9][13] These trials have evaluated the safety, tolerability, and preliminary efficacy of CA-170.

## **Quantitative Data Summary CA-170 Clinical Trial Overview**



| Trial<br>Identifier     | Phase   | Status    | Intervention     | Conditions                                                    | Key<br>Findings/En<br>dpoints                                                                                                                                 |
|-------------------------|---------|-----------|------------------|---------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------|
| NCT0281287<br>5         | Phase 1 | Completed | CA-170<br>(Oral) | Advanced<br>Solid Tumors<br>and<br>Lymphomas                  | Assessed safety, tolerability, MTD, and preliminary anti-tumor activity. The trial enrolled patients with tumors known to express PD-L1 or VISTA. [8][15][16] |
| CTRI/2017/1<br>2/011026 | Phase 2 | Unknown   | CA-170<br>(Oral) | Head and Neck Cancer, NSCLC, MSI- H Cancers, Hodgkin Lymphoma | Evaluated efficacy (Objective Response Rate, Clinical Benefit Rate) in specific tumor types. [1][17]                                                          |

### **VISTA Expression and Clinical Response to CA-170**

Detailed quantitative data from clinical trials directly correlating VISTA expression levels with patient response to CA-170 are not extensively available in the public domain. However, reports from the Phase 2 trial have indicated a Clinical Benefit Rate (CBR) with CA-170 that is in a similar range to that of PD-1/PD-L1 antibodies, with objective response rates being lower. [1][17] Some patients in the trials have demonstrated tumor regression.[16] The Phase 1 trial



protocol allowed for the enrollment of patients with tumors known to have high VISTA expression, such as mesothelioma, in later cohorts.[15]

## Experimental Protocols & Troubleshooting Immunohistochemistry (IHC) for VISTA Expression

Objective: To detect the presence and localization of VISTA protein in formalin-fixed, paraffinembedded (FFPE) tissue sections.

#### Detailed Methodology:

- Deparaffinization and Rehydration:
  - Immerse slides in two changes of xylene for 5 minutes each.
  - Rehydrate through a graded series of ethanol (100%, 95%, 80%, 70%) for 3 minutes each, followed by a final rinse in distilled water.
- Antigen Retrieval (Heat-Induced Epitope Retrieval HIER):
  - Immerse slides in a staining dish containing a retrieval buffer. Commonly used buffers include:
    - Sodium Citrate Buffer (10 mM Sodium Citrate, 0.05% Tween 20, pH 6.0).
    - Tris-EDTA Buffer (10 mM Tris Base, 1 mM EDTA, 0.05% Tween 20, pH 9.0).
  - Heat the slides in the buffer using a pressure cooker, microwave, or water bath at 95-100°C for 20-40 minutes. The optimal buffer and heating time should be determined empirically.[8][18][19]
  - Allow slides to cool to room temperature in the buffer.
- Peroxidase and Protein Blocking:
  - Incubate slides in 3% hydrogen peroxide for 10 minutes to quench endogenous peroxidase activity.



- · Rinse with PBS.
- Incubate with a protein blocking solution (e.g., normal serum from the same species as the secondary antibody) for 30-60 minutes.
- · Primary Antibody Incubation:
  - Incubate slides with a validated anti-VISTA primary antibody at an optimized dilution overnight at 4°C. Validated clones include GG8 and D1L2G.[2][11]
  - Recommended starting dilution for clone 6D2 is 5 μg/mL.[6]
- Secondary Antibody and Detection:
  - Wash slides with PBS.
  - Incubate with a biotinylated or polymer-based HRP-conjugated secondary antibody for 30-60 minutes at room temperature.
  - Wash with PBS.
  - If using a biotin-based system, incubate with streptavidin-HRP.
- Chromogen and Counterstain:
  - Apply DAB substrate and incubate until the desired brown color develops.
  - Wash with distilled water.
  - Counterstain with hematoxylin.
  - o Dehydrate, clear, and mount.

Troubleshooting VISTA IHC Staining:



| Problem                                 | Possible Cause                                                                                      | Recommended Solution                                                                                                                                       |
|-----------------------------------------|-----------------------------------------------------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Weak or No Staining                     | Inadequate antigen retrieval.                                                                       | Optimize HIER conditions (buffer pH, heating time, and temperature). Try a different retrieval buffer (e.g., Tris-EDTA pH 9.0 if citrate pH 6.0 fails).[8] |
| Primary antibody concentration too low. | Titrate the primary antibody to determine the optimal concentration.[13][20]                        |                                                                                                                                                            |
| Improper tissue fixation.               | Ensure consistent and adequate fixation of tissue samples. Over-fixation can mask epitopes.[12][13] |                                                                                                                                                            |
| High Background Staining                | Primary antibody concentration too high.                                                            | Decrease the primary antibody concentration.[12][21]                                                                                                       |
| Inadequate blocking.                    | Increase the blocking time or use a different blocking reagent.[20]                                 |                                                                                                                                                            |
| Endogenous peroxidase activity.         | Ensure the hydrogen peroxide quenching step is performed correctly.[12]                             | _                                                                                                                                                          |
| Non-specific Staining                   | Cross-reactivity of the secondary antibody.                                                         | Use a secondary antibody that has been pre-adsorbed against the species of the tissue sample.[12]                                                          |

## Flow Cytometry for VISTA Expression on Immune Cells

Objective: To quantify the percentage of VISTA-expressing cells within a single-cell suspension, such as peripheral blood mononuclear cells (PBMCs).

Detailed Methodology:



#### · Cell Preparation:

- Isolate PBMCs from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).
- Wash cells with PBS and perform a cell count and viability assessment.
- Fc Receptor Blocking:
  - Resuspend cells in FACS buffer (PBS with 2% FBS and 0.1% sodium azide).
  - Add an Fc block reagent and incubate for 10-15 minutes at room temperature to prevent non-specific antibody binding.
- Surface Staining:
  - Prepare a cocktail of fluorescently labeled antibodies, including an anti-human VISTA antibody and markers for specific immune cell subsets (e.g., CD45, CD3, CD4, CD8, CD11b, CD14, CD33, HLA-DR).
  - Add the antibody cocktail to the cells and incubate for 20-30 minutes at 4°C in the dark.
- Wash and Data Acquisition:
  - Wash the cells twice with FACS buffer.
  - Resuspend the cells in FACS buffer for analysis.
  - Acquire data on a flow cytometer. Include unstained and single-color controls for compensation.

Troubleshooting VISTA Flow Cytometry:



| Problem                                  | Possible Cause                                                                                             | Recommended Solution                                                                                                                                           |
|------------------------------------------|------------------------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Weak or No Signal                        | Low VISTA expression on the cell type of interest.                                                         | Ensure the correct cell population is being analyzed. VISTA expression is highest on myeloid cells.[10] Use a bright fluorochrome for the anti-VISTA antibody. |
| Antibody concentration is not optimal.   | Titrate the anti-VISTA antibody to determine the optimal staining concentration.[22]                       |                                                                                                                                                                |
| High Background/Non-specific<br>Binding  | Inadequate Fc receptor blocking.                                                                           | Ensure proper Fc blocking is performed before adding the primary antibodies.[23]                                                                               |
| Dead cells are included in the analysis. | Use a viability dye to exclude dead cells from the analysis, as they can non-specifically bind antibodies. |                                                                                                                                                                |
| Difficulty in Gating Myeloid<br>Cells    | Complex myeloid cell populations.                                                                          | Use a comprehensive panel of<br>markers to clearly define<br>myeloid subsets (e.g., CD11b,<br>CD14, CD33, HLA-DR).[10]<br>[24]                                 |

# Signaling Pathways and Experimental Workflows VISTA Signaling Pathway





Click to download full resolution via product page

Caption: VISTA signaling pathway and the mechanism of action of CA-170.

### **Experimental Workflow for Assessing VISTA Expression**





Click to download full resolution via product page

Caption: Experimental workflow for assessing VISTA expression and correlation with CA-170 response.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. sysy.com [sysy.com]
- 2. InVivoMAb anti-human VISTA | Bio X Cell [bioxcell.com]
- 3. Frontiers | VISTA: A Target to Manage the Innate Cytokine Storm [frontiersin.org]
- 4. Flow cytometry troubleshooting | Abcam [abcam.com]
- 5. Rationally targeted anti-VISTA antibody that blockades the C-C' loop region can reverse VISTA immune suppression and remodel the immune microenvironment to potently inhibit tumor growth in an Fc independent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mybiosource.com [mybiosource.com]
- 7. The structure, expression, and multifaceted role of immune-checkpoint protein VISTA as a critical regulator of anti-tumor immunity, autoimmunity, and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bosterbio.com [bosterbio.com]
- 9. thno.org [thno.org]
- 10. VISTA is highly expressed on MDSCs and mediates an inhibition of T cell response in patients with AML PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. bma.ch [bma.ch]
- 13. Immunohistochemistry Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 14. Vista Protein Clinical Trials | Mesothelioma Treatment Results [mesothelioma.net]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. curis.com [curis.com]
- 17. curis.com [curis.com]
- 18. Antigen Retrieval Protocol: Novus Biologicals [novusbio.com]



- 19. IHC Antigen Retrieval | Proteintech Group [ptglab.com]
- 20. Immunohistochemistry (IHC) Troubleshooting Guide & the Importance of Using Controls |
   Cell Signaling Technology [cellsignal.com]
- 21. IHC Troubleshooting | Proteintech Group [ptglab.com]
- 22. hycultbiotech.com [hycultbiotech.com]
- 23. bosterbio.com [bosterbio.com]
- 24. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Technical Support Center: VISTA Expression and CA-170 Response]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1669433#variability-in-vista-expression-affecting-ca-170-response]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com